molecular formula C22H21FN6O4 B4066926 N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B4066926
M. Wt: 452.4 g/mol
InChI Key: QKKDRBGLQSLKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H21FN6O4 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is 452.16083133 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has explored the efficient synthesis of triazolopyrimidine derivatives, highlighting methodologies that offer potential for producing compounds with diverse biological activities. The synthesis involves reactions between specific precursors, showcasing the versatility of triazolopyrimidines in chemical synthesis and their subsequent evaluation for antimicrobial activities (Chauhan & Ram, 2019).

Biological Evaluation

Significant efforts have been directed towards evaluating the biological activities of triazolopyrimidine derivatives, including antibacterial and antifungal properties. These studies are crucial for identifying potential applications in treating infections and diseases. The antimicrobial activity evaluation has revealed promising results, suggesting these compounds' applicability in developing new antimicrobial agents (Gilava et al., 2020).

Antitumor Applications

The synthesis of specific triazolopyrimidine derivatives has been investigated for their antitumor properties. Studies indicate that these compounds exhibit inhibitory effects against cancer cell lines, comparable to those of standard treatments, suggesting their potential as antitumor agents. This opens avenues for further research into their mechanism of action and applicability in cancer therapy (Riyadh, 2011).

Antimycobacterial Potential

Research into fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives as antimycobacterial agents presents a novel approach to combating Mycobacterium tuberculosis. One study identified a compound with significant inhibitory growth against the H37Rv strain of M. tuberculosis, showcasing the potential of triazolopyrimidine derivatives in treating tuberculosis with minimal toxicity to mammalian cells (Abdel-Rahman et al., 2009).

Antiviral Research

The exploration of azolo[1,5-a]pyrimidine derivatives for their antiviral action emphasizes the broad spectrum of viral infections where these compounds can potentially be effective. Synthesized nitro derivatives of azolo[1,5-a]pyrimidine have shown promising results in suppressing virus multiplication, highlighting their potential as antiviral agents (Pilicheva et al., 2004).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O4/c1-13-19(21(31)25-16-9-7-15(23)8-10-16)20(14-4-2-5-17(12-14)29(32)33)28-22(24-13)26-18(27-28)6-3-11-30/h2,4-5,7-10,12,20,30H,3,6,11H2,1H3,(H,25,31)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKDRBGLQSLKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 2
N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 3
N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 5
N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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